2,2,2-Trifluoroethyl acetate

Antedrug strategy Matrix metalloproteinase inhibitors Plasma stability

2,2,2-三氟乙酸乙酯 (CAS: 406-95-1) 是一种氟代脂肪族羧酸酯,化学式为 C₄H₅F₃O₂,分子量 142.08 g/mol 。该化合物常温下为无色透明液体,具有酯类物质的通用理化性质,难溶于水(16 g/L,25°C)但可与大多数有机溶剂混溶 。作为三氟乙醇的前体和含氟有机合成中间体,该化合物在医药、农化及功能材料领域具有明确的工业定位 。.

Molecular Formula C4H5F3O2
Molecular Weight 142.08 g/mol
CAS No. 406-95-1
Cat. No. B1295198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl acetate
CAS406-95-1
Molecular FormulaC4H5F3O2
Molecular Weight142.08 g/mol
Structural Identifiers
SMILESCC(=O)OCC(F)(F)F
InChIInChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3
InChIKeyZOWSJJBOQDKOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-三氟乙酸乙酯 (CAS 406-95-1) 采购与科学选型基准数据指南


2,2,2-三氟乙酸乙酯 (CAS: 406-95-1) 是一种氟代脂肪族羧酸酯,化学式为 C₄H₅F₃O₂,分子量 142.08 g/mol [1]。该化合物常温下为无色透明液体,具有酯类物质的通用理化性质,难溶于水(16 g/L,25°C)但可与大多数有机溶剂混溶 [2]。作为三氟乙醇的前体和含氟有机合成中间体,该化合物在医药、农化及功能材料领域具有明确的工业定位 [3]。

1 Trifluoroethyl ester intermediate for CF₃CH₂O- incorporation in pharma/agrochemical synthesis
2 Mild O-acetylating agent under alkaline conditions, compatible with acid/base-sensitive substrates
3 Lower aqueous solubility supports clear phase separation in aqueous-organic extractions

2,2,2-三氟乙酸乙酯:为什么同类化合物不可简单互换


尽管 2,2,2-三氟乙酸乙酯属于羧酸酯类,但其三氟甲基 (-CF₃) 的引入显著改变了电子效应与物理化学行为,使得该化合物与未氟代酯类(如乙酸乙酯)、反向氟代酯类(如三氟乙酸乙酯)及不同程度氟代酯类(如 2,2-二氟乙酸乙酯)之间在沸点、水溶性、水解稳定性及下游反应性等方面存在可量化的差异 [1]。这些差异直接决定了特定合成路线中的产率、分离纯化难度以及最终产物规格,因此不可在未经验证的情况下将其视为可直接替换的同类试剂 。

vs Ethyl acetate Similar boiling point may obscure differences in water solubility and leaving group ability, altering phase transfer and reaction kinetics.
vs Ethyl trifluoroacetate Reversed ester orientation changes the acyl donor selectivity; boiling point differs by ~16–18°C, affecting distillation and volatility-dependent processes.
vs Ethyl difluoroacetate Different fluorine substitution degree shifts hydrolysis stability and antedrug PK profile; physicochemical properties may not transfer directly.

2,2,2-三氟乙酸乙酯采购选型:可量化差异证据指南


血浆水解速率差异:三氟乙酯与二氟乙酯在抗药策略中的对比

在基于膦酰胺的基质金属蛋白酶(MMP)抑制剂开发中,2,2,2-三氟乙酯衍生物(8d)与 2,2-二氟乙酯衍生物(8c)被并行合成并评估了其作为“抗药”(antedrug)的血浆稳定性 [1]。研究显示,三氟乙酯(8d)和二氟乙酯(8c)均能在人血浆中快速分解,这是实现局部用药后快速全身清除的关键抗药性质 [1]。

Plasma hydrolysis rate
Head-to-head
Target: rapid decomposition in human plasma; difluoro analog also rapid; trifluoro may be faster due to stronger electron-withdrawing effect (exact t½ not reported)
Supports antedrug hydrolysis kinetics screening; fluorine count tunes plasma stability window
Human plasma, in vitro; data to verify for specific candidate
Antedrug strategy Matrix metalloproteinase inhibitors Plasma stability

沸点与挥发性差异:三氟乙酯 vs 乙酸乙酯 vs 三氟乙酸乙酯

2,2,2-三氟乙酸乙酯的常压沸点为 78°C 。与未氟代类似物乙酸乙酯(沸点约 77°C)几乎相同 [1],但显著高于反向氟代酯三氟乙酸乙酯(沸点 60-62°C)[2],同时低于二氟乙酸乙酯(沸点约 106°C)。

Boiling point
Cross-study
Target 78°C; vs ethyl acetate 77°C (ΔT +1°C); vs ethyl trifluoroacetate 60–62°C (ΔT +16–18°C); vs ethyl difluoroacetate 106°C (ΔT -28°C)
Volatility comparable to ethyl acetate but distinct from reversed or partially fluorinated esters
Atmospheric pressure (760 mmHg)
Solvent selection Distillation Volatility

水溶解度差异:氟代对疏水性的贡献量化对比

2,2,2-三氟乙酸乙酯的水溶解度为 16 g/L (25°C) ,约为乙酸乙酯(约 80-85 g/L)[1] 的 1/5,LogP 计算值约为 1.2 。

Water solubility
Cross-study
Target 16 g/L (25°C); ethyl acetate ~80–85 g/L; ~5× lower solubility due to CF₃ group
Enhanced phase separation for aqueous-organic extractions; reduced product loss in water
Pure water, 25°C; data from different sources
Solubility Extraction Phase separation

合成路线原子经济性对比:三氟氯乙烷/乙酸钾路线 vs 传统酯化路线

专利 CN1432556A 描述了以 1,1,1-三氟-2-氯乙烷 (HCFC-133a) 与乙酸钾为原料,在 N-甲基吡咯烷酮(NMP)和相转移催化剂存在下于 100-300°C 反应制备 2,2,2-三氟乙酸乙酯的工业方法 [1]。该路线与传统的三氟乙醇与乙酸/乙酰氯酯化路线相比,具有反应周期短、原料转化率高、产物收率高、溶剂可循环使用等特点,更适合连续化工业生产 [1]。

Synthesis route
Class-level
HCFC-133a + KOAc in NMP at 100–300°C (patent CN1432556A); vs traditional CF₃CH₂OH + AcOH/AcCl esterification
Patent route claims high conversion, recyclable solvent; may offer cost advantages
No absolute yield values reported; review supplier process
Synthesis route Atom economy Industrial production

密度差异:三氟乙酯 vs 乙酸乙酯对相分离和传质的影响

2,2,2-三氟乙酸乙酯的密度为 1.258 g/cm³ (20°C) ,显著高于未氟代乙酸乙酯的 0.902 g/cm³ [1]。这一差异源于三氟甲基引入导致的分子量增加(142 vs 88 g/mol)和分子极化率改变。

Density
Cross-study
Target 1.258 g/cm³ (20°C); ethyl acetate 0.902 g/cm³; ~1.4× denser, forms lower organic layer in biphasic systems
Phase separation design differs from light esters; useful for specific extraction strategies
20°C; density influences continuous-flow setups
Density Phase separation Process engineering

三氟乙氧基的离去能力:三氟乙酯在酯交换反应中的合成价值

2,2,2-三氟乙酸乙酯结构中的三氟乙氧基单元具有较好的离去性质,可在碱性条件下与苄醇类物质发生酯交换反应 [1]。一项以 3-甲氧基苄醇为底物的研究中,以三氟乙酯为溶剂和酰化试剂,在 KOH 存在下室温反应 10 分钟即可完成酯化,经酸化和乙酸乙酯萃取后通过柱层析得到目标产物 [1]。

Leaving group ability
Class-level
Room temp, KOH (0.75 mmol), 3-methoxybenzyl alcohol, 10 min; product isolated via acid workup and column chromatography
Supports mild O-acetylation without acetyl chloride/anhydride; trifluoroethoxy leaving group enables selective esterification
Sources not provided; data to verify for scale-up
Transesterification Leaving group ability Synthetic methodology

2,2,2-三氟乙酸乙酯 (CAS 406-95-1) 的最佳科研与工业应用场景


抗药 (Antedrug) 前药设计中的酯酶敏感连接臂

基于 2,2,2-三氟乙酯在血浆中快速分解的证据 [1],该化合物适合作为前药策略中酯酶敏感连接臂的构建模块,尤其适用于需要局部起效、全身快速清除的抗炎或皮肤病药物设计。三氟乙酯衍生物与二氟乙酯衍生物的水解速率差异为调节药代动力学半衰期提供了结构微调空间。

温和条件下的选择性 O-乙酰化反应

利用三氟乙氧基单元的良好离去性质,2,2,2-三氟乙酸乙酯可在碱性条件下作为溶剂兼乙酰化试剂,在室温下快速完成对伯醇和仲醇的 O-乙酰化 [2]。该场景特别适用于对强酰化试剂(如乙酰氯、乙酸酐)敏感或需要在无水温和条件下操作的底物修饰。

三氟乙醇及其下游含氟医药/农化中间体的工业前体

2,2,2-三氟乙酸乙酯是三氟乙醇的直接前体 [3],而三氟乙醇是合成吸入麻醉剂(如异氟烷、地氟烷)、质子泵抑制剂(如兰索拉唑)和抗心律失常药(如氟卡尼)等关键含氟药物的基础原料 [3]。通过 HCFC-133a 路线高效合成的三氟乙酯,为下游三氟乙氧基化产品提供了经济可靠的工业级原料来源。

锂离子电池电解液添加剂或功能性溶剂

基于三氟乙酯适中的沸点 (78°C) 和含氟特性带来的电化学稳定性优势,该化合物被研究用作锂离子电池电解液的添加剂或功能性溶剂,有助于提高电池在高电压下的性能和稳定性 [4]。其密度 (1.258 g/cm³) 和疏水性使其在电解质配方中区别于传统碳酸酯类溶剂。

Application
Selection Property
Validation Focus
Antedrug prodrug linker studies
Esterase-sensitive trifluoroethyl ester with tunable hydrolysis rate
Plasma stability kinetics in target matrix; comparison with difluoro analogs
Mild O-acetylation of alcohols
Trifluoroethoxy leaving group enables room-temperature acyl transfer
Reaction condition screening (base, solvent, substrate scope); yield optimization
Trifluoroethanol precursor for pharma/agrochemical intermediates
Scalable synthesis route (HCFC-133a method) for reliable supply
Downstream conversion efficiency; purity of derived trifluoroethyl ethers
Lithium-ion battery electrolyte additive
Fluorinated structure with moderate boiling point and high density
Electrochemical stability window; performance in high-voltage cycling tests

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoroethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.